Doxylamine succinate
Overview
Description
Doxylamine succinate is an antihistamine medication primarily used to treat insomnia and allergies. It is also used in combination with pyridoxine (vitamin B6) to treat morning sickness in pregnant women. This compound is available over-the-counter and is commonly found in sleep aids and nighttime cold medications .
Mechanism of Action
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
Doxylamine succinate functions predominantly via antagonism of H1 histamine receptors, thereby attenuating histaminergic neurotransmission . It also exhibits anticholinergic properties, specifically antagonizing the muscarinic acetylcholine receptors M1 through M5 .
Cellular Effects
This compound influences cell function by blocking the activity of histamine, a natural compound in the body, by binding to H1 histamine receptors . This effect helps to relieve allergy symptoms such as watery eyes, runny nose, and sneezing .
Molecular Mechanism
This compound acts primarily as an antagonist or inverse agonist of the histamine H1 receptor . This action is responsible for its antihistamine and sedative properties . It also has anticholinergic effects, specifically antagonizing the muscarinic acetylcholine receptors M1 through M5 .
Temporal Effects in Laboratory Settings
This compound has an elimination half-life of approximately 10 hours in healthy adults . For complete systemic elimination, it takes an average of 2.29 days .
Dosage Effects in Animal Models
In dogs, this compound is administered at a dosage of 1.1 - 2.2 mg/kg IM or SQ q8-12h . In horses, the dosage is 0.55 mg/kg IV (slowly), IM or SQ q8-12h . High doses can cause serious side effects such as vomiting, tremors, seizures, coma, and even death .
Metabolic Pathways
Though the specific metabolism pathways for this compound aren’t fully elucidated, it is believed to undergo hepatic metabolism via CYP450 (cytochrome P450) enzymes . Some have gone as far as to hypothesize that CYP2D6 isoenzymes have the highest affinity for this compound metabolism .
Transport and Distribution
This compound is easily absorbed from the gastrointestinal tract . It is a first-generation antihistamine and crosses the blood–brain barrier into the brain, thereby producing centrally mediated sedative and hypnotic effects .
Subcellular Localization
Given its mechanism of action, it can be inferred that it interacts with histamine H1 receptors and muscarinic acetylcholine receptors, which are located on the cell surface . Therefore, this compound likely localizes to the cell membrane where these receptors are found.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of doxylamine succinate involves the reaction of 2-pyridyl phenyl methyl carbinol with 2-dimethylaminoethyl chloride hydrochloride in an organic solvent at high temperature. The product, N,N-dimethyl-2-[1-phenyl-1-(2-pyridine)oxethyl]ethylamine, is then subjected to a salt-forming reaction with succinic acid in an organic solvent, followed by cooling crystallization to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of organic solvents, catalysts, and controlled reaction conditions to ensure high yield and purity. The final product is obtained through crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions: Doxylamine succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Doxylamine succinate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its effects on histamine receptors and its role in modulating allergic responses.
Medicine: this compound is extensively researched for its therapeutic effects in treating insomnia, allergies, and morning sickness. It is also investigated for its potential use in other medical conditions.
Industry: The compound is used in the formulation of various pharmaceutical products, including sleep aids and cold medications .
Comparison with Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar sedative and anticholinergic properties.
Chlorpheniramine: An antihistamine used to treat allergic conditions, with less pronounced sedative effects compared to doxylamine succinate.
Promethazine: An antihistamine with strong sedative effects, often used to treat nausea and motion sickness.
Comparison:
This compound vs. Diphenhydramine: Both compounds are used to treat insomnia and allergies. .
This compound vs. Chlorpheniramine: Chlorpheniramine has milder sedative effects and is less likely to cause drowsiness compared to this compound.
This compound vs. Promethazine: Promethazine has stronger sedative effects and is used for additional indications such as nausea and motion sickness .
This compound stands out due to its potent sedative effects and its use in combination with pyridoxine for treating morning sickness, making it a versatile compound in both medical and research applications.
Properties
IUPAC Name |
N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFDWZZGGLSKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
Record name | DOXYLAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022970 | |
Record name | Doxylamine | |
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Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Doxylamine is a clear colorless liquid. (NTP, 1992), Solid | |
Record name | DOXYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20324 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Doxylamine | |
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Boiling Point |
279 to 286 °F at 0.5 mmHg (NTP, 1992), 137-141 °C @ 0.5 MM HG | |
Record name | DOXYLAMINE | |
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Record name | Doxylamine | |
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Solubility |
1 G DISSOLVES IN 1 ML WATER; 1 G DISSOLVES IN 2 ML ALCOHOL; SLIGHTLY SOL IN BENZENE & ETHER; 1 G DISSOLVES IN 2 ML CHLOROFORM /SUCCINATE/, Soluble in acids. | |
Record name | Doxylamine | |
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Vapor Pressure |
Slightly volatile | |
Record name | DOXYLAMINE | |
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Mechanism of Action |
Like other antihistamines, doxylamine acts by competitively inhibiting histamine at H1 receptors. It also has substantial sedative and anticholinergic effects. | |
Record name | Doxylamine | |
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Color/Form |
LIQ | |
CAS No. |
469-21-6, 76210-47-4, 562-10-7 | |
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Record name | (±)-Doxylamine | |
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Record name | DOXYLAMINE | |
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Record name | DOXYLAMINE | |
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Source | Human Metabolome Database (HMDB) | |
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Melting Point |
< 25 °C, CRYSTALS; MP: 100-104 °C; 1% AQ SOLN HAS PH BETWEEN 4.9 & 5.1 /SUCCINATE/ | |
Record name | Doxylamine | |
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URL | https://www.drugbank.ca/drugs/DB00366 | |
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Model | Template_relevance |
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